1-(1-Oxo-1-phenylpropan-2-yl)pyridinium
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Overview
Description
1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium consists of a pyridinium ring substituted with a phenylpropanone moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium typically involves the reaction of pyridine with 1-phenylpropan-2-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final pyridinium salt. Common reagents used in this synthesis include pyridine, 1-phenylpropan-2-one, and an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the pyridinium salt back to its corresponding pyridine derivative.
Substitution: The phenylpropanone moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridinium derivatives, while reduction can produce pyridine derivatives. Substitution reactions can introduce various functional groups into the phenylpropanone moiety.
Scientific Research Applications
1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium can be compared with other pyridinium salts and phenylpropanone derivatives. Similar compounds include:
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-2-ol
- 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 1-(1-Oxo-1-phenylpropan-2-yl)pyridin-1-ium lies in its specific substitution pattern and the resulting chemical behavior.
Properties
Molecular Formula |
C14H14NO+ |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylpropan-1-one |
InChI |
InChI=1S/C14H14NO/c1-12(15-10-6-3-7-11-15)14(16)13-8-4-2-5-9-13/h2-12H,1H3/q+1 |
InChI Key |
WDUPASOLSULDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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